6-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride
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Overview
Description
6-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound features a dihydropyridinone core, which is a versatile scaffold in medicinal chemistry, often used in the design of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride typically involves the following steps:
Formation of the Dihydropyridinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a β-keto ester and an amine under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form to enhance its stability and solubility. This is done by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinone core, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone to a fully saturated pyridinone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine derivatives, while reduction can produce saturated pyridinones.
Scientific Research Applications
6-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological or cardiovascular diseases.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 6-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one: The free base form of the compound.
1,2-Dihydropyridin-2-one derivatives: Compounds with similar core structures but different substituents.
Uniqueness
6-(1-amino-2-methylpropan-2-yl)-1,2-dihydropyridin-2-one dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
2503203-60-7 |
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Molecular Formula |
C9H16Cl2N2O |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
6-(1-amino-2-methylpropan-2-yl)-1H-pyridin-2-one;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-9(2,6-10)7-4-3-5-8(12)11-7;;/h3-5H,6,10H2,1-2H3,(H,11,12);2*1H |
InChI Key |
BKSPWZRCXRWFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1=CC=CC(=O)N1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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